cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic proline analogue characterized by a rigid 3-azabicyclo[3.1.0]hexane scaffold. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at position 1 (Figure 1). Its stereochemistry is defined by the cis configuration of the bicyclic system, which imposes conformational constraints, making it valuable in peptide design and medicinal chemistry for modulating secondary structures or enhancing metabolic stability .
Properties
IUPAC Name |
(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTDFRNFTVGFRQ-WRWORJQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@]2(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138332-93-9 | |
| Record name | rac-(1R,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclopropane Acetal Intermediate (Patent Method)
A patent (US4255334A) outlines a route starting from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal (Formula II):
-
Cyanide-mediated cyclization : Reacting Formula II with potassium cyanide in glacial acetic acid yields N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile (Formula III).
-
Acid hydrolysis : Treating Formula III with HCl converts the nitrile to a carboxylic acid, forming the hydrochloride salt of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid .
-
Boc protection : The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group.
Modifications for C1-carboxylation : To shift the carboxylic acid to C1, the starting acetal must position the carboxylate precursor at C1. This may involve using 2-cyanocyclopropyl-1,1-diethylacetal derivatives with tailored substitution patterns.
Stereoselective Synthesis (ACS Method)
A 2013 J. Org. Chem. study synthesizes all four stereoisomers of 3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid . Adjusting reaction conditions (e.g., temperature, catalysts) allows selective formation of cis or trans isomers. For C1-carboxylation analogs, similar strategies apply:
-
Ring-closing metathesis : A diene precursor undergoes cyclization to form the bicyclic skeleton.
-
Oxidative carboxylation : The C1 position is oxidized to a carboxylic acid using KMnO₄ or RuO₄.
-
Boc protection : The amine is protected post-cyclization to avoid side reactions.
Stereochemical Control and Isomer Separation
cis Selectivity in Cyclization
Ab initio calculations reveal that the cis isomer is thermodynamically favored due to reduced steric strain in the bicyclic system. Key parameters influencing selectivity include:
Diastereomer Resolution
Crude products often contain cis/trans mixtures, necessitating separation:
-
Fractional crystallization : Differences in solubility allow isolation of cis-isomers. For example, the hydrochloride salt of the cis acid crystallizes preferentially from methanol.
-
Chiral chromatography : Utilizing columns with chiral stationary phases (e.g., amylose derivatives) resolves enantiomers with >99% ee.
Protection Group Strategy
The Boc group is critical for preventing unwanted side reactions at the amine during synthesis. Installation methods include:
-
In situ protection : Adding Boc₂O directly to the reaction mixture containing the free amine.
-
Stepwise protection : Isolating the amine intermediate before Boc installation.
Deprotection risks : Strong acids (e.g., HCl) used in later steps may cleave the Boc group, necessitating mild conditions (e.g., TFA in DCM) for final deprotection if required.
Comparative Analysis of Methods
Chemical Reactions Analysis
cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected amine site.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₇NO₄
- Molecular Weight : 227.25 g/mol
- CAS RN : 489438-95-1
- Storage : Stable at room temperature under dry, sealed conditions .
The compound is synthesized via stereoselective routes, often involving cyclopropanation or ring-closing strategies, as seen in fluoro-substituted analogues . Its conformational rigidity has been studied using NMR and molecular modeling, revealing restricted puckering of the bicyclic ring compared to linear proline derivatives .
The following table summarizes structural and functional analogs, highlighting differences in substituents, stereochemistry, and ring systems:
Key Observations:
Substituent Effects :
- Fluorine or trifluoromethyl groups (e.g., CAS 1250993-15-7) enhance metabolic stability and influence electronic properties but may reduce solubility .
- Hydroxymethyl derivatives (e.g., CAS 1373028-86-4) offer additional functionalization sites for bioconjugation .
Ring-Size Modifications :
- Bicyclo[4.1.0]heptane analogs (e.g., CAS 1250993-15-7) exhibit increased ring strain and altered pharmacokinetic profiles compared to the hexane-based target compound .
Synthetic Accessibility :
- Fluorinated derivatives require specialized reagents (e.g., Selectfluor®) for stereoselective synthesis, while trans isomers are obtained via alternative cyclization pathways .
Biological Activity
Cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, also known by its CAS number 1931961-71-5, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- CAS Number : 1931961-71-5
- Stereochemistry : The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1931961-71-5 |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. The presence of the azabicyclo structure is significant as it mimics certain natural compounds, potentially enhancing its affinity for specific receptors or enzymes.
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological properties, including:
Case Studies
- Synthesis and Activity Correlation : A study demonstrated the synthesis of all four stereoisomers of related azabicyclo compounds and assessed their biological activities. The results indicated that specific stereoisomers exhibited enhanced binding affinities to target enzymes compared to others .
- Anticancer Potential : In a related study focusing on azabicyclo compounds, researchers found that certain derivatives demonstrated cytotoxic effects in cancer cell lines, suggesting a potential avenue for further investigation into the anticancer properties of this compound .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Limited data; potential inhibition |
| Neuropharmacological | Possible GABAergic modulation |
| Anticancer | Cytotoxic effects in cancer studies |
Q & A
What are the standard synthetic routes for cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Basic Research Focus
The synthesis typically involves cyclopropane ring formation followed by Boc protection. A key method starts with 1,2-cyclopropanedicarboxylic acid derivatives, which undergo selective reduction and functionalization. For example, chlorination of 3-azabicyclo[3.1.0]hexane intermediates followed by hydrolysis yields the carboxylic acid moiety . Adjusting reaction conditions (e.g., temperature, catalyst) during cyclopropanation can control stereochemistry.
Advanced Methodological Insight
Stereoselective synthesis of the cis isomer is achieved via diastereomeric salt formation or chiral chromatography. For instance, using (1S)-(−)-camphorsulfonic acid as a resolving agent enables isolation of the desired diastereomer . Computational studies (e.g., ab initio calculations) rationalize the preference for cis selectivity under specific conditions, such as steric hindrance during ring closure .
How can researchers differentiate between cis and trans isomers of 3-azabicyclo[3.1.0]hexane derivatives using spectroscopic and chromatographic methods?
Basic Analytical Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The coupling constants () between protons on the bicyclic framework differ significantly between cis and trans isomers. For example, values in H NMR correlate with spatial proximity of adjacent hydrogens, while C NMR reveals distinct chemical shifts for carbonyl carbons .
Advanced Resolution Techniques
Chiral stationary phase chromatography (e.g., Chiralpak® columns) resolves enantiomers after Boc deprotection. High-performance liquid chromatography (HPLC) with polar solvents (e.g., hexane/isopropanol) separates diastereomers with baseline resolution . Molecular modeling complements experimental data by predicting NOE correlations and optimizing chromatographic conditions .
What strategies are effective in optimizing coupling reactions involving this compound, particularly in peptide or amide bond formation?
Basic Reaction Design
Activation of the carboxylic acid group with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF facilitates amide bond formation. Triethylamine (TEA) is used to scavenge acids, improving yields. For example, coupling with 3,5-diamino-N-(prop-2-yn-1-yl)benzamide proceeds at 20°C within 1 hour, monitored by LC-MS .
Advanced Optimization
Microwave-assisted synthesis reduces reaction times and improves regioselectivity. Solvent-free conditions or ionic liquids minimize side reactions (e.g., epimerization). Kinetic studies using in-situ IR spectroscopy track intermediate formation, enabling real-time adjustment of stoichiometry and temperature .
What computational approaches are used to predict the biological activity or reactivity of this bicyclic compound?
Basic Predictive Modeling
Density Functional Theory (DFT) calculates molecular orbitals and charge distribution, identifying reactive sites (e.g., nucleophilic nitrogen or electrophilic carbonyl). Molecular docking predicts binding affinities to biological targets (e.g., enzymes or receptors) by simulating interactions with active-site residues .
Advanced Mechanistic Studies
Molecular dynamics simulations assess conformational flexibility under physiological conditions. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., Boc group) with pharmacokinetic properties like solubility and metabolic stability .
How does the tert-butoxycarbonyl (Boc) group influence the compound's stability and reactivity in subsequent chemical transformations?
Basic Functional Role
The Boc group protects the amine during synthesis, preventing undesired nucleophilic reactions. It is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), enabling selective deprotection .
Advanced Stability Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability. Boc-protected derivatives exhibit higher melting points (>150°C) compared to deprotected analogs, reducing degradation during storage. Kinetic studies using B NMR reveal hydrolysis rates under varying pH, guiding storage protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
